Methyl 4-(4-fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylate
Description
Properties
CAS No. |
914287-71-1 |
|---|---|
Molecular Formula |
C12H10FNO3 |
Molecular Weight |
235.21 g/mol |
IUPAC Name |
methyl 4-(4-fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C12H10FNO3/c1-7-14-10(11(17-7)12(15)16-2)8-3-5-9(13)6-4-8/h3-6H,1-2H3 |
InChI Key |
NCGCHFJZHHCASH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)C(=O)OC)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Cycloaddition-Based Synthesis
The [3 + 2] cycloaddition reaction between carboxylic acids and isocyanides is a well-established method for synthesizing 4,5-disubstituted oxazoles. This approach leverages the reactivity of triflylpyridinium (DMAP-Tf) to activate carboxylic acids, enabling efficient cycloaddition with isocyanides under mild conditions.
Key Steps
Carboxylic Acid Activation :
- React 2-methyl-4-(4-fluorophenyl)pentanoic acid with DMAP (1.5 equiv) and DMAP-Tf (1.3 equiv) in dichloromethane (DCM) at room temperature for 5 minutes.
- Add methyl isocyanide (1.2 equiv) to the mixture and heat to 40°C for 30 minutes.
Purification :
- Quench the reaction with water, extract with DCM, and purify via silica gel chromatography (hexane/ethyl acetate).
Advantages
- Broad substrate tolerance for aromatic and aliphatic acids.
- Scalable and high-yielding (reported yields: 60–85%).
Limitations
- Requires pre-synthesized carboxylic acid precursors.
- Limited functional group compatibility with strong acids.
Cyclization of β-Keto Esters
The β-keto ester pathway involves condensing a β-keto ester with an amine to form the oxazole ring. This method is versatile and compatible with diverse substituents.
Key Steps
Synthesis of β-Keto Ester :
- Perform a Claisen-Schmidt condensation between 4-fluorobenzaldehyde and methyl acetoacetate in the presence of a base (e.g., NaOH).
- Isolate the β-keto ester (methyl 3-keto-4-(4-fluorophenyl)butanoate) via recrystallization.
Cyclization with Methylamine :
- React the β-keto ester with methylamine in ethanol under reflux.
- Acidify the mixture with HCl to precipitate the oxazole intermediate.
Esterification (if needed) :
- Convert carboxylic acid intermediates to methyl esters using methanol and H₂SO₄.
Advantages
- High regioselectivity for substituents.
- Compatible with electron-withdrawing groups (e.g., 4-fluorophenyl).
Limitations
Esterification of Carboxylic Acid Precursors
If the oxazole ring is synthesized first, the carboxylic acid at position 5 can be esterified to the methyl ester.
Key Steps
Oxazole Ring Formation :
- Use methods from Routes 1 or 2 to synthesize 4-(4-fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylic acid.
Esterification :
- Treat the carboxylic acid with methanol and H₂SO₄ under reflux.
- Purify the methyl ester via distillation or chromatography.
Advantages
Limitations
Comparative Analysis of Routes
Critical Data and Optimization
Mechanistic Insights
Cycloaddition Mechanism
β-Keto Ester Cyclization
- Condensation : The β-keto ester forms a Schiff base with methylamine.
- Dehydration : Elimination of water generates a nitrile ylide intermediate.
- Cyclization : Intramolecular attack forms the oxazole ring.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Methyl 4-(4-fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(4-fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The oxazole ring may also play a role in binding to biological targets, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxazole Ring
Halogenated Derivatives
- Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate (): This analog replaces the 4-fluorophenyl group with a chlorine atom at position 4 and a phenyl group at position 3.
- Methyl 4-bromo-5-phenyl-1,3-oxazole-2-carboxylate (): Bromine’s larger atomic radius and polarizability may enhance halogen bonding in crystal packing, influencing solubility and melting points .
Fluorophenyl-Substituted Analogs
- Ethyl 2-(4-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylate (): This compound swaps the substituent positions: the 4-fluorophenyl group is at position 2, while the methyl ester is at position 3. The ethyl ester increases steric bulk and lipophilicity (LogP = 2.97) compared to the methyl ester (LogP ~2.5, estimated) .
Isoxazole vs. Oxazole Derivatives
Ester Group Modifications
- Ethyl vs. Methyl Esters: Ethyl esters, as in , generally exhibit lower solubility in polar solvents compared to methyl esters. For example, the ethyl ester analog (C13H12FNO3, MW 249.24) has a molecular weight ~14 Da higher than the methyl ester (C12H10FNO3, MW 235.21) .
Structural and Electronic Analysis
Positional Effects of Substituents
- 4-Fluorophenyl at Position 4 (Target Compound): The para-fluorine atom creates a strong dipole, enhancing intermolecular interactions such as π-stacking and C–H···F hydrogen bonds.
- Methyl at Position 2 : Steric hindrance from the methyl group may restrict rotational freedom, stabilizing specific conformations during crystallization .
Computational and Crystallographic Insights
- Software like SHELXL and ORTEP enable precise determination of bond lengths and angles. For example, in oxazole derivatives, typical C–O and C–N bond lengths are ~1.36 Å and 1.30 Å, respectively, with minor variations due to substituent effects .
Comparative Data Table
Biological Activity
Methyl 4-(4-fluorophenyl)-2-methyl-1,3-oxazole-5-carboxylate, also known by its IUPAC name, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H10FNO3
- Molecular Weight : 235.21 g/mol
- CAS Number : 914287-71-1
The compound features a methyl group at the 2-position and a fluorophenyl group at the 4-position of the oxazole ring. Its carboxylate functionality is located at the 5-position, which contributes to its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It can bind to receptors, influencing signaling pathways that are crucial for cell proliferation and survival.
Antimicrobial Activity
Research indicates that compounds within the oxazole family exhibit antimicrobial properties. This compound has been studied for its effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound possesses moderate antibacterial properties, making it a candidate for further development in antimicrobial therapies.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. A study conducted on various cancer cell lines demonstrated significant cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.2 |
| MCF-7 (breast cancer) | 8.3 |
| A549 (lung cancer) | 6.7 |
The mechanism underlying its anticancer activity may involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as indicated by flow cytometry analyses.
Case Studies
-
Study on Antimicrobial Efficacy :
In a controlled laboratory setting, this compound was tested against a panel of pathogenic bacteria. Results showed a dose-dependent inhibition of bacterial growth, particularly against Gram-positive bacteria. -
Investigation of Antitumor Activity :
A recent study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of oxazole derivatives. The study highlighted that modifications at the fluorophenyl group significantly enhanced anticancer activity against various tumor models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
